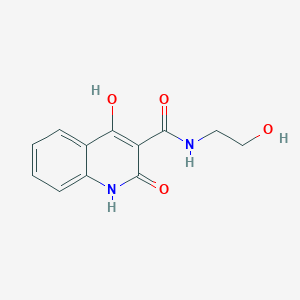
2-(4-Benzyl-1-piperazinyl)-N'-(3-chlorobenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, and a chlorobenzylidene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride.
Formation of the Acetohydrazide: This involves the reaction of acetic acid hydrazide with the previously formed piperazine derivative.
Introduction of the Chlorobenzylidene Moiety: The final step involves the condensation reaction between the acetohydrazide and 3-chlorobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, optimized reaction temperatures, and solvent systems.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially leading to the formation of amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of piperazine derivatives with biological systems.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The piperazine ring is known to interact with neurotransmitter receptors, which could explain potential neurological effects.
相似化合物的比较
Similar Compounds
2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide: Unique due to the presence of both the piperazine ring and the chlorobenzylidene moiety.
N-Benzylpiperazine (BZP): A simpler compound with stimulant properties.
Chlorpromazine: A phenothiazine derivative with antipsychotic effects.
Uniqueness
2-(4-Benzyl-1-piperazinyl)-N’-(3-chlorobenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C20H23ClN4O |
|---|---|
分子量 |
370.9 g/mol |
IUPAC 名称 |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23ClN4O/c21-19-8-4-7-18(13-19)14-22-23-20(26)16-25-11-9-24(10-12-25)15-17-5-2-1-3-6-17/h1-8,13-14H,9-12,15-16H2,(H,23,26)/b22-14+ |
InChI 键 |
YWMDUSZDOHJLQY-HYARGMPZSA-N |
手性 SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)Cl |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977542.png)
![1-(2,5-Dimethylanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11977549.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11977558.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11977570.png)
![N'~1~,N'~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide](/img/structure/B11977573.png)
![5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11977585.png)
![(5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977591.png)


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11977611.png)
![({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone](/img/structure/B11977615.png)
![Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977619.png)
